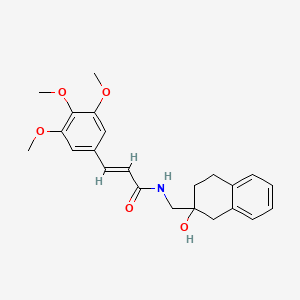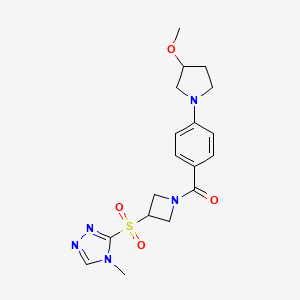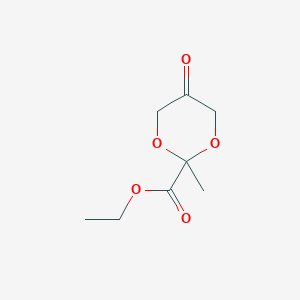![molecular formula C14H12FN5O2S B2622653 Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate CAS No. 863460-59-7](/img/structure/B2622653.png)
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Hydrazonyl bromides reacted with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . These compounds then reacted with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination and infrared spectroscopy . The compound is a yellow solid with a melting point of 328–330 °C .科学的研究の応用
Anti-Inflammatory Applications
Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antibacterial Applications
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antitumor Applications
In the search for effective antitumor drugs, a series of new 1,2,3-triazolo [4,5- d ]pyrimidine derivatives were designed and synthesized . These compounds were evaluated for antitumor activity in five human cancer cells: MGC-803 (human gastric cancer cells), MCF-7 (human breast cancer cells), EC-109 (human esophageal cancer cells), PC-3 (human prostate cancer cells), and Hela (human cervical cancer cells) . Most of the compounds showed good antitumor activity .
Antioxidant Applications
Pyrimidines also display antioxidant effects . This property can be beneficial in various fields, including health, food, and cosmetic industries.
Antiviral Applications
Pyrimidines have been known to exhibit antiviral effects . This makes them potential candidates for the development of new antiviral drugs.
Antifungal Applications
Pyrimidines also exhibit antifungal effects . This property can be used in the development of new antifungal agents.
Antituberculosis Applications
Pyrimidines have shown potential in the treatment of tuberculosis . This opens up a new avenue for the development of antituberculosis drugs.
Synthetic Applications
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . This synthetic application can be used in the development of new compounds with potential pharmacological effects.
将来の方向性
The future directions for research on this compound could involve further investigations into its biological activities. For example, compounds with similar structures have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib .
作用機序
Target of Action
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate is a novel compound that has been synthesized for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the human microglia and neuronal cell models . These cells play a crucial role in the central nervous system, where microglia serve as the primary immune defense, and neuronal cells are responsible for transmitting information.
Mode of Action
The interaction of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate with its targets results in significant anti-neuroinflammatory properties. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This inhibition can reduce inflammation and potentially protect neuronal cells from damage.
Biochemical Pathways
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate affects several biochemical pathways. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may inhibit ER stress and apoptosis, two pathways often associated with neurodegenerative diseases.
Result of Action
The molecular and cellular effects of Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate’s action include promising neuroprotective activity and significant anti-neuroinflammatory properties . These effects could potentially slow the progression of neurodegenerative diseases and reduce inflammation in the central nervous system.
特性
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-8(14(21)22-2)23-13-11-12(16-7-17-13)20(19-18-11)10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWKPVIBIDMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)


![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)



![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)